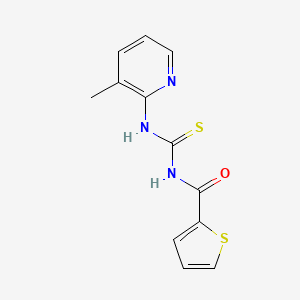

N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide is a thiourea derivative known for its diverse applications in various fields such as chemistry, biology, and medicine.

准备方法

The synthesis of N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide typically involves the reaction of 3-methylpyridine-2-amine with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

化学反应分析

N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

科学研究应用

Structure and Composition

The molecular formula of N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide is C12H11N3OS2, with a molecular weight of 277.4 g/mol. The compound exhibits a light yellow color and has a melting point range of 155–157 °C. Its structure can be analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HR-MS) .

Medicinal Chemistry

This compound exhibits significant biological activities , particularly in the realms of antioxidant and antitumor properties . In vitro studies have demonstrated its effectiveness in scavenging free radicals, which is crucial for mitigating oxidative stress in biological systems .

Anticancer Properties

Research indicates that compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including:

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.05 | Apoptosis induction |

| Compound B | MCF-7 | 2.5 | Apoptosis induction |

These compounds activate apoptotic pathways leading to increased cell death in cancerous cells, as evidenced by flow cytometry analyses showing increased early and late apoptotic cell populations following treatment .

Material Science

The compound's coordination chemistry with metal ions suggests potential applications in the synthesis of novel materials with tailored electronic properties. This can lead to advancements in fields such as organic electronics and sensors .

Interaction with Biological Macromolecules

Studies on the interaction of this compound with biological macromolecules, such as proteins and nucleic acids, are essential for understanding its mechanism of action. Preliminary research suggests that metal complexes formed from this compound can bind to DNA, potentially leading to cytotoxic effects on cancer cells .

Breast Cancer Study

A study demonstrated that a thieno[2,3-b]pyridine derivative significantly reduced the viability of MDA-MB-231 cells at concentrations as low as 0.05 µM after 24 hours of treatment. The study emphasized the role of this compound in targeting cancer stem cells effectively .

Metabolic Impact Analysis

Another investigation focused on the metabolic changes induced by treatment with similar compounds, revealing significant alterations in glycolytic flux and energy production pathways within treated cells .

作用机制

The mechanism of action of N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its antibacterial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. For its anticancer activity, it is thought to induce apoptosis in cancer cells by activating certain signaling pathways and inhibiting the activity of proteins that promote cell survival .

相似化合物的比较

N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide can be compared with other thiourea derivatives such as:

- N-((2-Chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide

- N-((6-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide

- N-(Allylcarbamothioyl)thiophene-2-carboxamide

These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and chemical properties. For instance, the presence of different substituents on the pyridine ring can alter the compound’s ability to form metal complexes or interact with biological targets .

生物活性

N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide is a thiourea derivative with significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its antioxidant, antitumor, and potential antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N3OS2, with a molecular weight of 277.4 g/mol. The compound features a thiophene ring linked to a pyridine moiety, which is crucial for its biological activity. The melting point is reported to be between 155–157 °C, and it can be characterized using various spectroscopic techniques such as FT-IR and NMR.

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties. It effectively scavenges free radicals, which helps mitigate oxidative stress in biological systems. This property is vital for potential therapeutic applications, especially in conditions where oxidative damage is prevalent.

Antitumor Activity

In vitro studies have demonstrated that this compound possesses significant antitumor activity. For instance, it has been shown to induce cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the S phase, leading to decreased cell viability .

Case Study: Antitumor Efficacy

A detailed study evaluated the effects of this compound on MCF-7 cells. The compound was found to significantly reduce cell viability with an IC50 value comparable to established chemotherapeutics. The treated cells exhibited increased lactate dehydrogenase (LDH) levels, indicating cellular damage and apoptosis .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 225 | Induces apoptosis; cell cycle arrest |

| HepG2 | 1.67 | Cytotoxicity through apoptosis |

| A549 | 1.11 | Inhibits proliferation |

Antimicrobial Properties

Preliminary investigations suggest that this compound may also exhibit antimicrobial activity against various bacterial strains. The structural features of the compound allow it to interact with biological macromolecules, potentially inhibiting microbial growth .

The biological activity of this compound can be attributed to its ability to form metal complexes that interact with DNA and proteins. These interactions may lead to cytotoxic effects on cancer cells by disrupting cellular processes essential for survival .

Comparative Analysis with Similar Compounds

The uniqueness of N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene lies in its combination of structural characteristics that enhance its biological activity compared to simpler thioureas.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Methylpyridin-2-yl)carbamothioylthiophene | Similar thiourea structure | Moderate antitumor activity |

| N,N-Diethylthiourea | Simple thiourea | Broad biological activity |

| Benzoylthiourea | Aromatic thiourea | Higher reactivity; variable activity |

属性

分子式 |

C12H11N3OS2 |

|---|---|

分子量 |

277.4 g/mol |

IUPAC 名称 |

N-[(3-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C12H11N3OS2/c1-8-4-2-6-13-10(8)14-12(17)15-11(16)9-5-3-7-18-9/h2-7H,1H3,(H2,13,14,15,16,17) |

InChI 键 |

NCBSEFLBPQTPAA-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=CS2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。